

# Milciclib maleate unresectable hepatocellular carcinoma

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## Compound Focus: Milciclib Maleate

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## Milciclib Maleate: Application Notes for Advanced HCC

**Mechanism of Action:** Milciclib maleate is a small-molecule inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1]. These kinases are crucial for cell cycle progression from the G1 to the S phase [2]. Its action in HCC is also suggested to involve the downregulation of microRNA (miR)-221 and miR-222, which are associated with hepatocarcinogenesis and the development of resistance to sorafenib [2].

**Therapeutic Context:** HCC, the most common form of liver cancer, is a serious condition with a poor prognosis, especially for patients who are resistant or intolerant to first-line therapies like sorafenib [1] [3]. Milciclib was investigated to address this unmet medical need, with a noted potential for a manageable safety profile, which is a significant consideration in this patient population [4] [1].

## Summary of Clinical Trial Data (Phase IIa)

The primary evidence for Milciclib in HCC comes from a multi-center, single-arm Phase IIa trial (NCT03109886) conducted in Italy, Greece, and Israel [4] [1]. The key findings are summarized below.

### Table 1: Phase IIa Trial Design and Patient Demographics

Feature	Description
ClinicalTrials.gov ID	NCT03109886
Patient Population	31 patients with unresectable or metastatic HCC, resistant or intolerant to sorafenib [4] [1].
Patient Status	Recurrent or metastatic HCC; Child-Pugh score $\leq 6$ ; ECOG status 0 or 1 [4].
Prior Therapy	All patients had failed prior sorafenib or were intolerant/refusing it [4].
Study Design	Single-arm, repeated-dose study [1].
Primary Endpoint	Safety and tolerability [1].
Secondary Endpoints	Objective response rate (ORR), progression-free survival (PFS), time to progression (TTP), duration of response [4].

**Table 2: Dosing Regimen and Key Efficacy Outcomes**

Category	Details
Dosage and Schedule	100 mg Milciclib maleate, orally, once daily for 4 days followed by 3 days off in 4-week cycles [4] [1].
Treatment Interruption	Treatment was stopped for tumor assessment on day 90 (end of the third cycle). Patients benefiting from treatment resumed until day 180 [4].
Evaluable Patients	28 out of 31 enrolled [4] [1].
Clinical Benefit Rate (CBR)	64.3% at 6-month study duration [4].

| **Best Overall Response** | **Stable Disease (SD)**: 17 patients (60.7%) **Partial Response (PR)**: 1 patient (3.6%) [4]. | | **Survival Outcomes** | Median Time to Progression (TTP): 5.9 months (95% CI, 1.5-6.7) Median Progression-Free Survival (PFS): 5.9 months (95% CI, 1.5-6.7) [4]. |

**Table 3: Safety and Tolerability Profile**

Category	Details
Overall Profile	Well tolerated with manageable toxicities; no drug-related deaths reported [4] [1].
Most Frequent Adverse Events	Diarrhea, ascites, nausea, fatigue, asthenia, fever, ataxia, headache, and rash [1].
Compassionate Use	9 out of 14 patients who completed the 6-month trial continued treatment under compassionate use. Four patients received treatment for a total of 9, 11, 13, and 16 months, indicating sustained tolerability in some individuals [1].

## Experimental Protocol Overview

This section outlines the core clinical protocol from the Phase IIa trial, which can serve as a reference for researchers.

**1. Protocol Title:** A Phase IIa, Multi-center, Single-arm Study to Evaluate the Safety, Tolerability, and Anti-tumor Activity of Orally Administered Milciclib in Sorafenib-refractory or -intolerant Patients with Unresectable or Metastatic Advanced HCC.

**2. Primary Objective:** To evaluate the safety and tolerability of Milciclib monotherapy after 6 months of treatment [1].

**3. Key Eligibility Criteria:**

- Inclusion:** Adult patients with histologically confirmed unresectable or metastatic HCC; failure on, intolerance to, or refusal of prior sorafenib; Child-Pugh score of 6 or less; ECOG Performance Status of 0 or 1 [4].
- Exclusion:** Fibrolamellar HCC or mixed hepato-cholangiocarcinoma; clinical ascites; grade 3 esophageal varices [4].

**4. Investigational Product:**

- Drug:** Milciclib maleate.
- Dose and Route:** 100 mg, administered orally once daily [4] [1].
- Schedule:** 4 days on treatment, 3 days off, per 4-week cycle [4] [1].

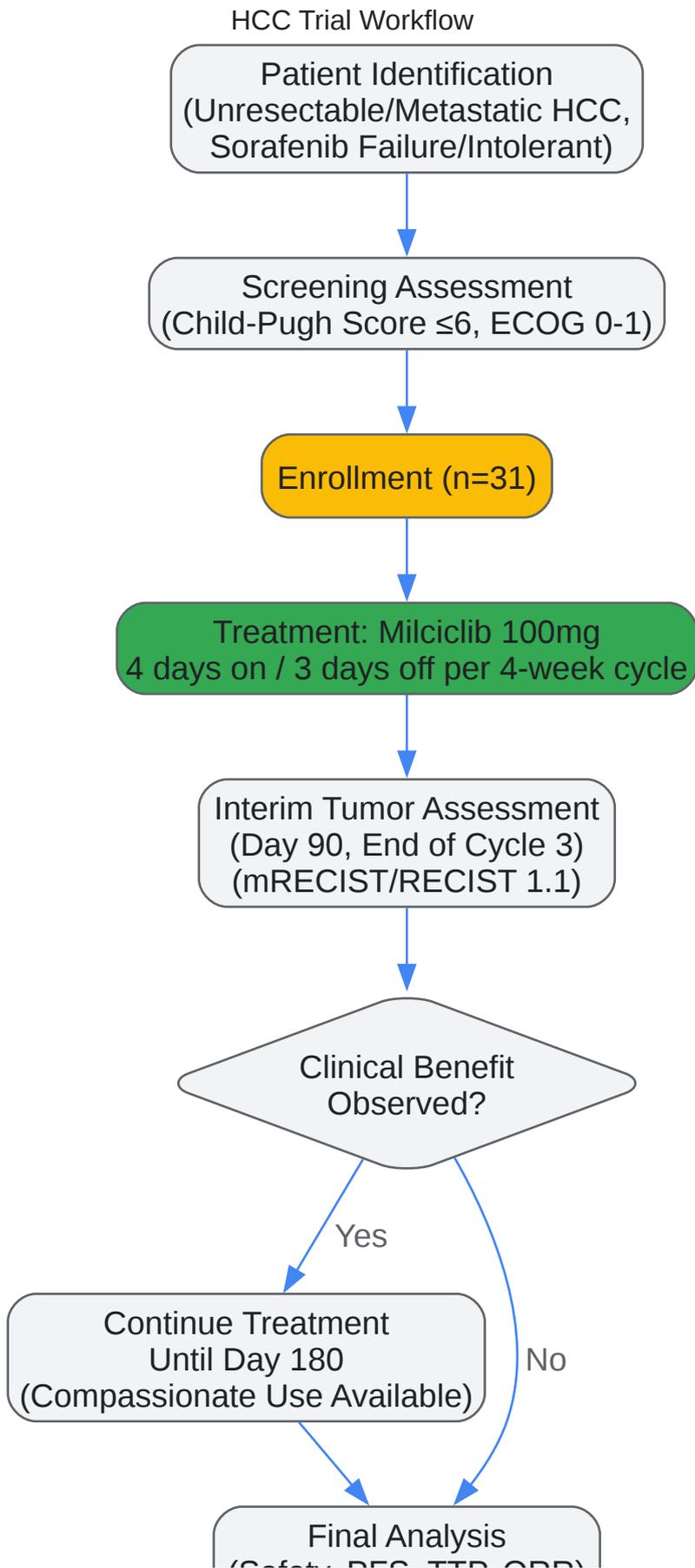
- **Treatment Duration:** The core study duration was 6 months (approximately 6 cycles), with interruptions for tumor assessment [4].

## 5. Assessments:

- **Safety:** Continuous monitoring of adverse events, clinical laboratory tests, and physical examinations [1].
- **Efficacy:**
  - **Tumor Assessment:** Conducted according to mRECIST and RECIST 1.1 guidelines by Independent Central Review [1]. The key assessment time point was at the end of cycle 3 (Day 90) [4].
  - **Endpoints:** Clinical Benefit Rate (CBR), Objective Response Rate (ORR), Progression-Free Survival (PFS), and Time to Progression (TTP) [4].

## Visualizing the Clinical Workflow and Mechanism

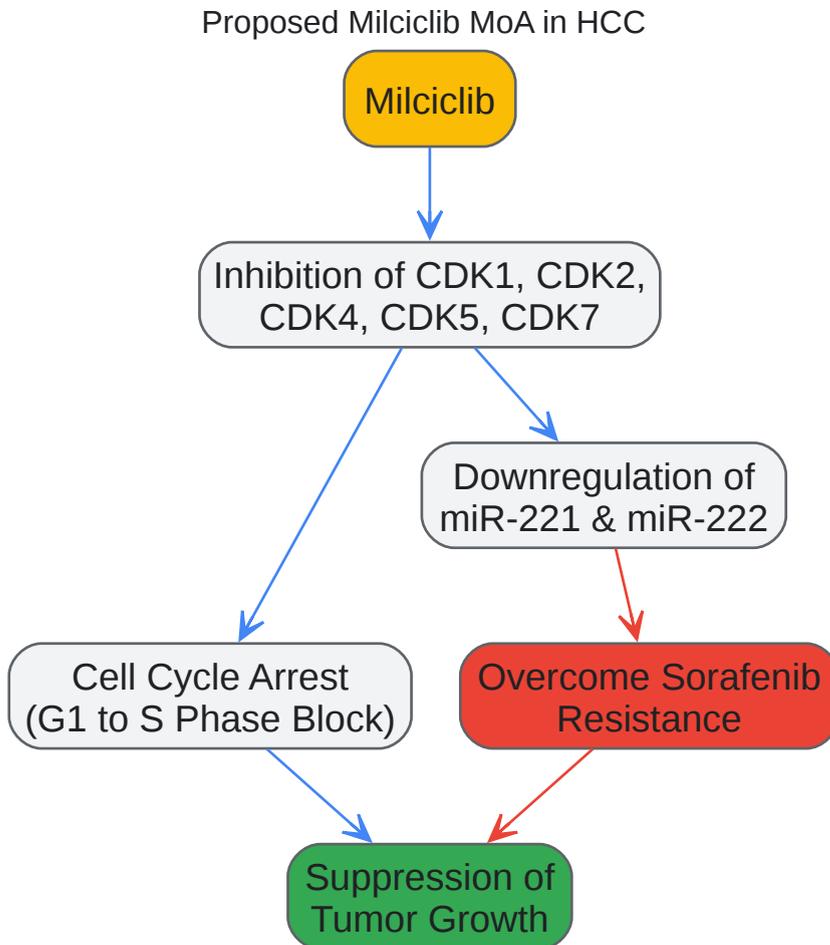
The following diagrams illustrate the clinical trial workflow and the hypothesized mechanism of action of Milciclib in the context of HCC.



(Safety, PFS, TTP, ORR)

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*Diagram 1: Clinical Trial Workflow for Milciclib in Advanced HCC. This chart outlines the patient journey through the Phase IIa study, from screening to final analysis.*



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*Diagram 2: Proposed Mechanism of Action of Milciclib in HCC. The diagram shows the dual hypothesized pathways through which Milciclib exerts its anti-tumor effects.*

## Future Directions and Conclusion

The Phase IIa data suggests Milciclib has promising clinical activity and a manageable safety profile in sorafenib-refractory or intolerant advanced HCC patients [4] [1]. The high rate of patients opting for

compassionate use further indicates its potential tolerability.

Future development is expected to explore:

- **Combination Therapies:** Milciclib has shown synergistic activity with tyrosine kinase inhibitors (TKIs) in preclinical models, indicating strong potential for combination regimens in HCC [4].
- **Further Clinical Trials:** Subsequent trials may focus on confirming efficacy in larger populations and directly comparing Milciclib, both as a monotherapy and in combination, with other standard-of-care agents.

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